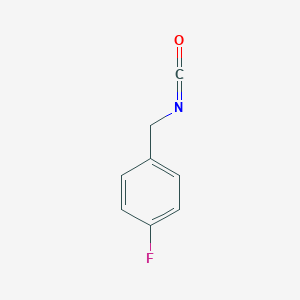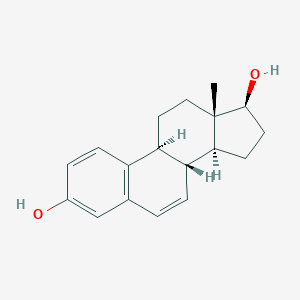
6-脱氢雌二醇
描述
6,7-didehydro-17beta-estradiol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid. It derives from a hydride of an androstane.
科学研究应用
癌症研究和治疗
6-脱氢雌二醇已被研究其在癌症治疗中的潜在作用。一些研究表明,它可能通过干扰雌激素受体信号通路抑制肿瘤生长。 研究人员正在探索将其用作抗癌剂,特别是在与激素相关的癌症中,如乳腺癌和卵巢癌 .
心血管健康
这种化合物在心血管研究中也引起了关注。它可能影响血管功能和血管张力。 科学家正在研究其对内皮细胞和血管平滑肌细胞的影响,旨在揭示与血压调节和血管健康相关的潜在治疗应用 .
神经保护和神经退行性疾病
新兴证据表明,6-脱氢雌二醇可能发挥神经保护作用。研究人员正在研究其对神经元存活、突触可塑性和神经炎症的影响。 它可能对阿尔茨海默病和帕金森病等疾病具有希望 .
骨骼健康和骨质疏松症
已知雌激素会影响骨密度。6-脱氢雌二醇作为雌二醇的衍生物,正在研究其对骨代谢的潜在影响。 它可能有助于骨骼健康,并且可能与骨质疏松症的预防和治疗有关 .
内分泌干扰研究
鉴于其与雌二醇的结构相似性,6-脱氢雌二醇被研究为内分泌干扰物。研究人员调查其对生殖健康、生育力和激素平衡的影响。 了解其对内分泌系统的影响对于环境和人类健康至关重要 .
代谢和肥胖
初步研究表明,6-脱氢雌二醇可能影响脂质代谢和脂肪细胞功能。 研究人员正在探索其在肥胖管理和代谢疾病中的潜在作用 .
肠道微生物群和健康
最近的研究将肠道微生物群的组成与整体健康联系起来。一些研究调查了 6-脱氢雌二醇对肠道微生物群谱的影响。 了解这些相互作用可能对代谢健康和疾病预防有影响 .
雌二醇的潜在杂质
最后,6,7-脱氢雌二醇(一种相关化合物)被认为是雌二醇的潜在杂质。 虽然不是直接应用,但了解其存在和影响对于药物质量控制至关重要 .
作用机制
Target of Action
6-Dehydroestradiol, also known as delta 6 E2 or Estra-1,3,5(10),6-tetraene-3,17-diol, is a compound that has been studied for its potential therapeutic effects. It has been suggested that it may interact with proteins such as pten and ptk2 .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
6-Dehydroestradiol may affect various biochemical pathways. For instance, it has been suggested that the targets of this compound belong to the PI3K/Akt signaling pathways and the VEGF signaling pathway . These pathways are known to control a variety of cellular processes, including angiogenesis, cell migration, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetics of estradiol, a related compound, can vary depending on the route of administration
Result of Action
It has been suggested that 6-dehydroestradiol and other similar compounds could potentially be multi-targeting inhibitors for pancreatic cancer treatment .
生化分析
Biochemical Properties
6-Dehydroestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors α and β . The interaction of 6-Dehydroestradiol with these receptors can influence various biochemical reactions within the cell .
Cellular Effects
The effects of 6-Dehydroestradiol on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have a negative correlation with renal lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs), which are associated with many renal functions .
Molecular Mechanism
At the molecular level, 6-Dehydroestradiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to estrogen receptors with high affinity, influencing the activity of these receptors and subsequently affecting gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Dehydroestradiol can change over time in laboratory settings. For instance, it has been found that most dehydroestrogen metabolites, including 6-Dehydroestradiol, retain rather high binding affinities for both estrogen receptor α and β compared with their respective nondehydrogenated precursors .
Metabolic Pathways
6-Dehydroestradiol is involved in the metabolic pathways of estrogen metabolism . It is produced through the metabolic conversion of estradiol, a process that involves various enzymes and cofactors .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLCELUSWGWMSW-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993691 | |
| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-41-0 | |
| Record name | 6-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7291-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.6,7-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-dehydroestradiol derivative in understanding the binding site of sex hormone-binding globulin (SHBG)?
A1: 6-Dehydroestradiol (6-E2), specifically its radiolabeled form delta 6-[17 alpha-3H]E2, was instrumental in identifying the specific amino acid residue within SHBG that interacts with estradiol. Research utilizing this compound revealed that Methionine-139 (Met-139) is photolabeled by both delta 6-[1,2-3H2]testosterone and delta 6-[17 alpha-3H]E2. This covalent modification of Met-139 by both a testosterone and estradiol derivative suggests its crucial role in the steroid binding site of SHBG. []
Q2: How was the interaction between 6-dehydroestradiol derivative and SHBG confirmed?
A2: The interaction and covalent binding between the 6-dehydroestradiol derivative and SHBG was confirmed through multiple techniques. Firstly, distinct radioactive peaks were observed after tryptic digestion and separation, indicating specific labeling. [] Secondly, capillary electrophoresis and immunodetection differentiated the labeled peptides, further supporting specific interaction with the 6-dehydroestradiol derivative. [] Finally, Edman degradation and mass spectrometry analysis conclusively identified Met-139 as the site of modification and confirmed the presence of the 6-dehydroestradiol derivative in the conjugated peptide. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)
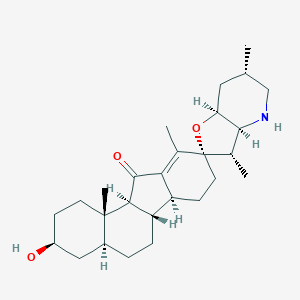
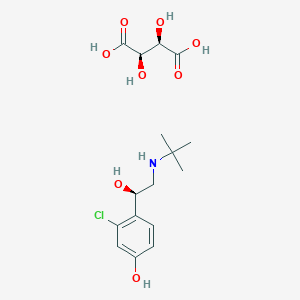
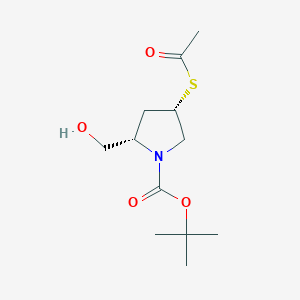
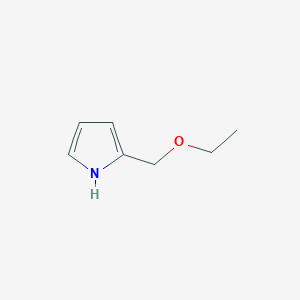
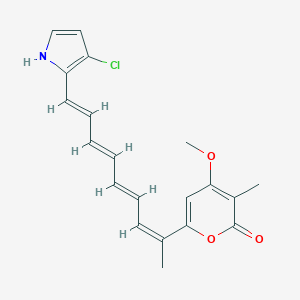
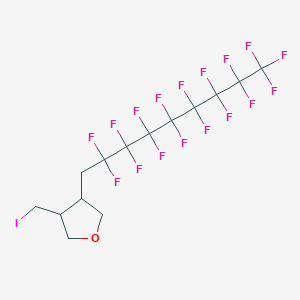
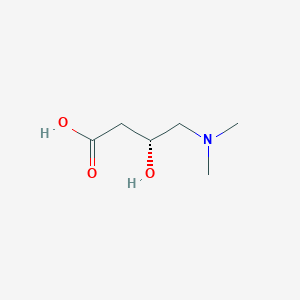
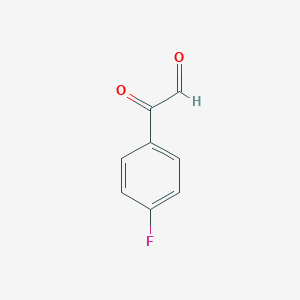
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
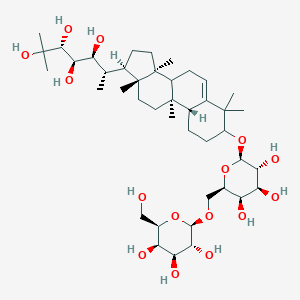
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
